molecular formula C21H15BrN2O4 B15249934 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- CAS No. 25282-76-2

9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-

Cat. No.: B15249934
CAS No.: 25282-76-2
M. Wt: 439.3 g/mol
InChI Key: XXFUGAVMGSHTIM-UHFFFAOYSA-N
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Description

This anthraquinone derivative features a unique substitution pattern: an amino group at position 1, a bromo group at position 2, hydroxyl groups at positions 4 and 8, and a phenylmethylamino group at position 4. The phenylmethylamino group increases lipophilicity, which may influence cellular uptake and metabolic processing .

Properties

CAS No.

25282-76-2

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

1-amino-5-(benzylamino)-2-bromo-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)21(28)16-13(25)7-6-12(15(16)20(17)27)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2

InChI Key

XXFUGAVMGSHTIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:

    Bromination: Introduction of bromine atoms to the anthracene structure.

    Amination: Addition of amino groups through reactions with amines.

    Hydroxylation: Introduction of hydroxy groups using oxidizing agents.

    Phenylmethylamination: Addition of phenylmethylamino groups through reactions with benzylamines.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its substituents:

  • Amino groups : May undergo nucleophilic substitution or condensation reactions.

  • Bromo group : Likely susceptible to nucleophilic aromatic substitution or elimination.

  • Hydroxy groups : Can act as electron-donating groups, influencing electrophilic substitution.

  • Phenylmethylamino substituent : May participate in cross-coupling or alkylation reactions.

HPLC Separation

As noted in search result , the compound can be analyzed using reverse-phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). This method enables impurity isolation and pharmacokinetic studies.

Potential Reaction Pathways

While no direct reaction data is available in the provided sources, plausible transformations include:

Reaction Type Mechanism Potential Products
Nucleophilic substitution (Br group) Replacement of bromine with nucleophiles (e.g., -OH, -NH₂)Substituted anthraquinones (e.g., hydroxy or amino derivatives)
Electrophilic aromatic substitution Substitution at electron-rich positions (e.g., amino groups)Derivatives with additional electrophilic groups (e.g., nitro, acyl)
Condensation reactions Reaction of amino groups with carbonyl compoundsAmides, imines, or Schiff bases
Hydrolysis Cleavage of hydroxy or amino groupsPhenolic or amine derivatives

Structural Comparisons

The compound’s reactivity can be contextualized against related anthraquinone derivatives:

Compound Key Functional Groups Reactivity Profile
1-Amino-4-bromoanthraquinone Bromine, amino groupAnticancer activity via DNA intercalation
1,5-Diaminoanthraquinone Multiple amino groupsStrong antimicrobial properties
1-Hydroxyanthraquinone Hydroxy groupDye applications, lower toxicity

Limitations and Considerations

  • The provided search results ( , ) focus on physical properties and analytical methods (e.g., HPLC) rather than synthetic reactivity.

  • Detailed reaction mechanisms and experimental data (e.g., yields, conditions) are absent in the available sources.

  • Further literature review beyond the provided materials would be required for comprehensive reaction analysis.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the production of high-performance materials and as a photoinitiator in polymerization processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and biological implications among selected anthraquinone derivatives:

Compound Name Substituents (Positions) Key Functional Groups Therapeutic Activity Genotoxicity Metabolic Stability
Target Compound 1-NH₂, 2-Br, 4/8-OH, 5-NH(CH₂Ph) Bromo, phenylmethylamino Not reported High (inferred) Likely S9-sensitive
1-Amino-4,8-dihydroxy-5-(phenylamino)- () 1-NH₂, 4/8-OH, 5-NHPh Phenylamino Intermediate use Unknown Unknown
DHAQ (1,4-Dihydroxy-5,8-bis[...]ethylamino) 1/4-OH, 5/8-NH(CH₂CH₂OHEt) Hydroxyethylamino, hydroxyl High Highest Reduced by S9
Adriamycin (Doxorubicin) Glycoside at C7, hydroxyl at C9, C10 Daunosamine sugar, hydroxyl High High S9-sensitive

Genotoxicity and Therapeutic Activity

  • DHAQ vs. Target Compound: DHAQ, with hydroxyl and hydroxyethylamino groups, exhibits high therapeutic activity and genotoxicity due to enhanced DNA intercalation and alkylation.
  • Adriamycin Comparison : Adriamycin’s glycoside moiety improves DNA targeting but also contributes to cardiotoxicity. The target compound lacks this sugar group, possibly reducing off-target effects but requiring structural optimization for potency .

Metabolic Considerations

  • S-9 Metabolic System Impact: DHAQ and Adriamycin show reduced genotoxicity in the presence of S-9 (liver enzymes), suggesting metabolic deactivation. The target compound’s phenylmethyl group may undergo cytochrome P450-mediated oxidation to a reactive metabolite, but bromine’s stability could mitigate this .

Structural Insights from Brominated Analogs

  • highlights brominated dihydroxybenzophenones (e.g., 5-bromo-2,4-dihydroxydiphenylmethane), where bromine enhances electrophilicity. In the target compound, bromine at position 2 may stabilize the quinone structure or facilitate covalent DNA interactions, akin to brominated chemotherapeutics like mitoxantrone .

Research Findings and Implications

  • Cytogenetic vs. Mutagenic Assays: DHAQ’s high cytogenetic activity contrasts with Adriamycin’s mutagenicity in bacterial assays, underscoring assay-specific sensitivities. The target compound’s genotoxicity profile may similarly vary across test systems .
  • Therapeutic Index : The phenylmethyl group in the target compound could improve tumor selectivity via increased lipophilicity, but bromine’s persistence might elevate off-target risks. Preclinical studies are needed to validate this .

Biological Activity

The compound 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- is a derivative of anthracenedione, a class of compounds known for their significant biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data from various studies.

Chemical Structure and Properties

The structure of 9,10-Anthracenedione derivatives typically includes a fused ring system with two ketone groups located at the 9 and 10 positions. The presence of additional functional groups, such as amino and bromo substitutions, enhances the compound's biological potential.

Chemical Formula

  • Molecular Formula : C₁₅H₁₃BrN₂O₄
  • Molecular Weight : 365.18 g/mol

Antimicrobial Activity

Studies have shown that anthracenedione derivatives exhibit antimicrobial properties against various pathogens. For instance:

  • In vitro studies indicated that anthraquinone derivatives possess significant activity against Candida albicans and other dermatophytes .
  • A study highlighted that certain anthraquinones demonstrated MIC (Minimum Inhibitory Concentration) values as low as 2.5 μM against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of anthracenedione derivatives has been extensively researched:

  • Cytotoxicity Studies : The compound was evaluated against several human cancer cell lines. It exhibited selective cytotoxicity, particularly in lung and breast cancer cell lines .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation pathways .

Antioxidant Activity

The antioxidant capacity of 9,10-anthracenedione derivatives has also been documented:

  • DPPH Radical Scavenging Assay : Compounds were tested for their ability to scavenge free radicals, showing promising results in reducing oxidative stress in cellular models .
  • NO Production Inhibition : The compound inhibited nitric oxide production in LPS-activated macrophages, indicating potential anti-inflammatory properties .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC ≤ 2.5 μM against various bacteria
AnticancerSelective cytotoxicity in human cancer lines
AntioxidantSignificant DPPH radical scavenging

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial efficacy of anthracenedione derivatives.
    • Findings : Demonstrated potent activity against clinical strains with MIC values significantly lower than standard antibiotics.
  • Cytotoxicity Assessment
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Findings : Notable selectivity towards solid tumors with minimal effects on non-cancerous cells.
  • Antioxidant Mechanism Investigation
    • Objective : Investigate the antioxidant mechanisms.
    • Findings : Effective in reducing oxidative stress markers and inflammation in cellular models.

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